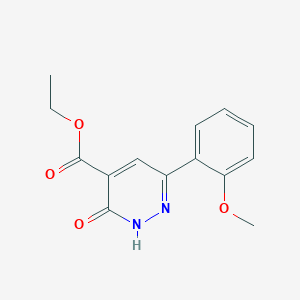

Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(18)10-8-11(15-16-13(10)17)9-6-4-5-7-12(9)19-2/h4-8H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHILMYPKBXFWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydrazono-aryl Intermediate

- A solution of 2-methoxybenzil (or corresponding aryl diketone) and hydrazine hydrate in methanol is heated at reflux for approximately 15 minutes.

- Upon cooling, the hydrazono intermediate precipitates as a white solid, which is filtered, washed with cold methanol, and dried.

- This intermediate serves as a key precursor for the pyridazine ring formation.

Formation of Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

- A suspension of sodium metal in ethanol is chilled to 0°C.

- Diethyl malonate (or ethyl acetoacetate) and the hydrazono intermediate are added to this suspension.

- The reaction mixture is refluxed for 3 hours to promote condensation and cyclization.

- After solvent removal, the residue is acidified with 1 N HCl to precipitate the product.

- The solid is collected by filtration, washed with water, and recrystallized from suitable solvents such as petroleum ether/ethyl acetate to afford the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazone formation | 2-methoxybenzil + hydrazine hydrate | Reflux in methanol | 15 min | High | White solid precipitate |

| Cyclization to pyridazine derivative | Sodium in ethanol, diethyl malonate | Reflux (ethanol) | 3 hours | Moderate to High | Acidification with HCl for isolation |

| Purification | Recrystallization | Room temperature | - | - | Petroleum ether/ethyl acetate solvent |

Mechanistic Insights

The synthesis proceeds via:

- Initial condensation between the hydrazono intermediate and the active methylene compound (diethyl malonate).

- Formation of an alkylidene intermediate.

- Intramolecular cyclization facilitated by elimination of water molecules under acidic or reflux conditions.

- The presence of the 2-methoxyphenyl group influences the electronic environment, favoring cyclization and stabilizing the product.

This mechanism aligns with the general pathways described for pyridazin-3-one derivatives, where condensation and cyclization steps are crucial for ring formation.

Analytical Characterization Supporting Preparation

- Melting Point: Typically reported in the range consistent with pyridazine derivatives.

- Infrared Spectroscopy (IR): Characteristic carbonyl stretching bands (~1670 cm⁻¹) confirming keto and ester functionalities.

- Nuclear Magnetic Resonance (NMR):

- ^1H-NMR shows aromatic protons of the 2-methoxyphenyl substituent and characteristic pyridazine ring protons.

- ^13C-NMR confirms carbonyl carbons and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight.

- X-ray Crystallography: Confirms the structure and substitution pattern of the pyridazine ring and the 2-methoxyphenyl group.

Summary Table of Preparation Methods for Related Pyridazine Derivatives

Research Findings and Observations

- The use of sodium metal in ethanol as a base facilitates the condensation and cyclization efficiently.

- Acidification after reflux is critical for isolating the pyridazine derivative in solid form.

- The presence of electron-donating groups like methoxy on the phenyl ring can influence reaction rates and yields, often enhancing cyclization efficiency.

- Alternative active methylene compounds such as ethyl cyanoacetate or malononitrile have been explored to diversify pyridazine derivatives with varying substitution patterns.

- The methodology is robust and adaptable to various substituted aryl groups, suggesting potential for synthesizing a wide range of functionalized pyridazine derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can be compared with other pyridazine derivatives:

Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

Ethyl 6-(2-nitrophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate: Contains a nitrophenyl group, which can significantly alter its chemical and biological properties.

The uniqueness of Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate lies in its methoxyphenyl group, which can influence its reactivity and interactions with biological targets.

Biological Activity

Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a pyridazine derivative that has garnered interest for its potential biological activities. This compound is characterized by a methoxyphenyl group, a dihydropyridazine ring, and an ethyl ester functional group, which contribute to its unique chemical properties and biological interactions.

Overview of the Compound

- IUPAC Name : Ethyl 3-(2-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate

- Molecular Formula : C₁₄H₁₄N₂O₄

- CAS Number : 2098091-95-1

- Molecular Weight : 274.27 g/mol

The synthesis of Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves several steps:

- Condensation : 2-methoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form an intermediate.

- Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to form the dihydropyridazine ring.

- Esterification : The final step introduces the ethyl ester group.

This multi-step synthesis allows for the introduction of various substituents that can modify the compound's biological activity.

Antimicrobial Properties

Research has indicated that Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolism.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can potentially reduce inflammation in various models, including those related to arthritis and other inflammatory diseases.

The mechanism of action involves binding to specific molecular targets within cells. For example:

- In antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.

- In anti-inflammatory contexts, it may interfere with signaling pathways that promote inflammation.

Comparative Analysis with Similar Compounds

A comparison with other pyridazine derivatives demonstrates the unique biological profile of Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 6-(2-nitrophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | Structure | Higher anti-inflammatory effects |

The presence of the methoxy group in Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate enhances its reactivity and interaction with biological targets compared to its chlorinated or nitrated counterparts.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating potent activity against resistant strains .

- Anti-inflammatory Research : Another investigation reported that treatment with Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate significantly reduced edema in rat paw models induced by carrageenan, suggesting effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridazine derivatives typically involves multi-step reactions, starting with cyclocondensation of hydrazines with diketones or β-keto esters to form the pyridazine core. Functionalization (e.g., methoxyphenyl or ester group introduction) follows via nucleophilic substitution or coupling reactions.

- Optimization Parameters :

- Temperature : Moderate heating (50–80°C) balances reaction rate and selectivity .

- Solvent : Polar solvents (ethanol, DMF) enhance solubility of intermediates .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for cross-coupling steps .

- Table 1 : Synthesis Optimization Insights

| Parameter | Typical Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 50–80°C | Higher temps risk side products | |

| Solvent | Ethanol, DMF | Polar solvents improve reactivity | |

| Reaction Time | 6–12 hours | Prolonged time increases conversion |

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and coupling patterns. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (1H) and 55 ppm (13C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving absolute configuration and hydrogen-bonding networks .

- Table 2 : Key Techniques for Structural Analysis

| Technique | Application | Reference |

|---|---|---|

| 1H/13C NMR | Functional group assignment | |

| X-ray (SHELX) | Molecular packing and H-bond analysis |

Q. What functional groups dictate the compound’s reactivity and stability?

- Methoxyphenyl Group : Electron-donating methoxy enhances electrophilic substitution but may reduce oxidative stability .

- Dihydropyridazine Core : Susceptible to oxidation; stabilize using inert atmospheres or antioxidants .

- Ester Moiety : Hydrolyzes under basic conditions; control pH during biological assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility to explain NMR signal splitting .

- Density Functional Theory (DFT) : Compare calculated IR spectra with experimental data to validate functional groups .

- Case Study : Discrepancies in NOESY correlations can be resolved by overlaying MD trajectories with 2D NMR data .

Q. What strategies improve solubility and bioavailability for in vitro studies?

- Derivatization : Replace the ethyl ester with a carboxylate to enhance hydrophilicity .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

- Table 3 : Solubility Enhancement Approaches

| Strategy | Mechanism | Reference |

|---|---|---|

| Ester hydrolysis | Increases polarity | |

| Nanoemulsions | Encapsulation for sustained release |

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the methoxyphenyl ring to enhance binding to kinase targets .

- Biological Assays : Use enzyme inhibition assays (e.g., COX-2) paired with molecular docking to identify key interactions .

- Data Analysis : Correlate IC₅₀ values with substituent Hammett constants to guide synthetic priorities .

Q. What experimental protocols validate the compound’s mechanism of action in disease models?

- Kinase Profiling : Screen against a panel of 50+ kinases using fluorescence polarization assays .

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H) to quantify intracellular accumulation .

- In Vivo Models : Use xenograft mice to assess antitumor efficacy, monitoring tumor volume and biomarker expression .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.